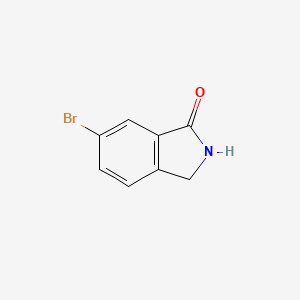

6-Bromoisoindolin-1-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTCKZQYVIURAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623521 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675109-26-9 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoisoindolin-1-one: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisoindolin-1-one is a halogenated derivative of the isoindolin-1-one scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of the potential biological activities associated with the broader isoindolinone class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the use of this compound as a key building block for novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline solid.[1] Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | |

| CAS Number | 675109-26-9 | |

| Appearance | White to off-white/light yellow crystalline powder | [1] |

| Melting Point | 156-158 °C | [1] |

| Boiling Point (Predicted) | 431.7 ± 45.0 °C | |

| Density (Predicted) | 1.666 ± 0.06 g/cm³ | |

| Solubility | Soluble in chloroform, ethanol, dichloromethane, and ether. | [1] |

| Purity | Typically available at ≥97% | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from 2-benzofuran-1(3H)-one. The following experimental protocols are based on the methodology described in patent CN105153013A.[2]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Bromination of 2-Benzofuran-1(3H)-one (I)

-

Procedure: In a suitable organic solvent (e.g., trichloromethane, acetic acid, carbon tetrachloride, or DMF), dissolve 2-benzofuran-1(3H)-one (Compound I).[2] Add N-bromosuccinimide (NBS) in a molar ratio of approximately 1:1.2 (Compound I:NBS).[2] The reaction is carried out to yield a mixture of bromo-substituted benzofuranones (Compounds IIa and IIb).[2]

-

Work-up and Purification: The crude product can be extracted and purified by recrystallization from a solvent system such as petroleum ether, ethyl acetate, or isopropyl ether.[2]

Step 2: Alkaline Hydrolysis and Separation

-

Procedure: The mixture of Compounds IIa and IIb is subjected to hydrolysis under alkaline conditions using an aqueous sodium hydroxide solution at a temperature of 20-50 °C.[2]

-

Separation: The desired hydrolysate (Compound IIIa, the sodium salt of 5-bromo-2-(hydroxymethyl)benzoic acid) is separated from the reaction mixture by recrystallization from methanol, ethanol, water, or a mixture thereof.[2] In one example, the crude product was dissolved in methanol, and a 2 mol/L NaOH solution was added. The mixture was stirred at room temperature for 2 hours. After removing the solvent, the solid residue was recrystallized to yield pure Compound IIIa with a reported yield of 84%.[2]

Step 3: Acidic Cyclization

-

Procedure: Compound IIIa is dissolved in a suitable solvent and treated with an acidic solution, such as hydrochloric acid or sulfuric acid, at 20-50 °C to induce cyclization and form Compound IIa (6-bromo-2-benzofuran-1(3H)-one).[2] For instance, Compound IIIa was dissolved in a mixture of methanol and water, followed by the dropwise addition of 6 mol/L hydrochloric acid. The reaction was stirred at room temperature for 30 minutes.[2]

Step 4: Chlorination

-

Procedure: Compound IIa is reacted with thionyl chloride in an organic solvent like xylene, toluene, chlorobenzene, or ethylbenzene, in the presence of a catalyst. The reaction is typically conducted at 80-100 °C to produce the corresponding acyl chloride (Compound IV).[2]

Step 5: Ammonolysis

-

Procedure: Compound IV is subjected to reflux in ethanol, followed by the addition of ammonia water (e.g., 25% mass fraction), with a molar ratio of approximately 1:10 (Compound IV:ammonia).[2]

-

Work-up and Purification: After the reaction, the mixture is worked up by extraction with dichloromethane. The organic phase is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is stirred with ethyl acetate and filtered to yield this compound (Compound V).[2]

Purification Methodologies

Recrystallization:

-

General Protocol: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or water).[2] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Column Chromatography:

-

General Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry. Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column. Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

-

¹H NMR (400MHz, DMSO-d₆): δ = 4.35 (s, 2H), 7.56 (d, J=8.8Hz, 1H), 7.77 (d, J=2.0Hz, 1H), 7.79 (s, 1H), 8.72 (s, 1H).[2]

Mass Spectrometry

-

MS (EI): m/z = 212/214, corresponding to the isotopic pattern of bromine.[2]

Infrared (IR) Spectroscopy

-

N-H stretch: A medium to strong band is expected in the region of 3200-3400 cm⁻¹.

-

C=O stretch (lactam): A strong absorption band is anticipated around 1680-1640 cm⁻¹.

-

C-H stretch (aromatic): Peaks are expected above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks are expected below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Biological and Medicinal Chemistry Context

The isoindolin-1-one scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological effects. While specific biological data for this compound is limited in the public domain, the activities of related isoindolinone derivatives provide a strong rationale for its potential utility in drug discovery.

Potential Therapeutic Applications of the Isoindolinone Scaffold

-

Anticancer Activity: Various isoindolinone derivatives have been synthesized and shown to possess cytotoxic effects against a range of cancer cell lines. The mechanisms of action often involve the inhibition of key cellular pathways, such as those regulated by kinases.

-

Neuroprotective Effects: Certain isoindolinone derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases.

Involvement in Cellular Signaling Pathways

The biological effects of isoindolinone derivatives are often attributed to their modulation of specific signaling pathways.

Caption: A potential mechanism of action for an anti-inflammatory isoindolinone derivative.

-

NF-κB Pathway: Some isoindolinone derivatives may exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

Nrf2 Pathway: The neuroprotective effects of certain derivatives have been linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.

-

CDK Inhibition: Isoindolin-1-ones have been investigated as potential inhibitors of Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

The presence of the bromine atom at the 6-position of the isoindolinone core in this compound provides a valuable handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a versatile and valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide has provided a detailed overview of its physical and chemical properties, a comprehensive synthesis protocol, and an outline of the broader biological context of the isoindolinone scaffold. The information compiled herein is intended to support and facilitate further research and development in the field of medicinal chemistry.

References

6-Bromoisoindolin-1-one CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoindolin-1-one is a synthetic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential therapeutic applications based on the activities of related isoindolinone derivatives.

Chemical Identity and Structure

CAS Number: 675109-26-9

Molecular Structure:

Image Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | ~156-158°C | [4] |

| Boiling Point (Predicted) | 431.7 ± 45.0 °C | [2] |

| Density (Predicted) | 1.666 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, dichloromethane, and ether. | [4] |

| Storage | Sealed in a dry place at room temperature. | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described in patent CN105153013A. The synthesis involves a multi-step process starting from 2-benzofuranone.

Experimental Protocol: Synthesis

Step 1: Bromination

-

To a solution of 2-benzofuranone (Compound I) in a suitable organic solvent (e.g., trichloromethane and acetic acid), add N-bromosuccinimide (NBS) in a 1:1.2 molar ratio.

-

Reflux the mixture at 40-60°C for 4-6 hours.

-

After the reaction, concentrate the solution to obtain a mixture of brominated intermediates (Compound IIa and IIb).

Step 2: Hydrolysis

-

To the crude product from the previous step dissolved in methanol, add a 2M NaOH solution at room temperature (the molar ratio of sodium hydroxide to Compound IIa should be 1.5:1).

-

Stir the mixture for 2 hours.

-

Remove the solvent under reduced pressure and recrystallize the solid residue from a suitable solvent system (e.g., methanol, ethanol, water, or a mixture thereof) to obtain pure 5-bromo-2-hydroxymethyl-benzoic acid sodium salt (Compound IIIa).

Step 3: Cyclization and Chlorination

-

The patent describes further steps of cyclization under acidic conditions, followed by reaction with thionyl chloride in the presence of a catalyst (e.g., boron trifluoride diethyl etherate and benzyltriethylammonium chloride) in an organic solvent like dimethylbenzene at 80-100°C to yield the corresponding acid chloride (Compound IV).[5]

Step 4: Amination

-

Reflux the resulting acid chloride (Compound IV) in ethanol for 2-3 hours.

-

Add aqueous ammonia (25% mass fraction, 10 equivalents) and continue to reflux for another 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Once the reaction is complete, concentrate the solution to remove ethanol, leading to the precipitation of the final product, this compound (Compound V).[5]

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromoisoindolin-1-one, a valuable intermediate in medicinal chemistry and drug development. This document details a robust synthetic protocol, summarizes key physicochemical and spectroscopic data, and presents visual workflows to facilitate understanding and replication. All quantitative data is presented in structured tables for ease of comparison, and experimental methodologies are described in detail.

Introduction

This compound is a heterocyclic organic compound featuring a bromo-substituted isoindolinone core. This scaffold is of significant interest in the pharmaceutical industry as it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships in drug discovery programs. This guide aims to provide researchers with a detailed and practical resource for the preparation and characterization of this important synthetic intermediate.

Synthesis of this compound

A multi-step synthesis for this compound has been reported, starting from 4-bromo-2-methylbenzoic acid. The overall synthetic pathway is depicted below.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-3-(bromomethyl)phthalide (IIa) and 4-Bromo-3-(bromomethyl)phthalide (IIb) Mixture [1]

-

To a solution of 4-bromo-2-methylbenzoic acid (I) in an organic solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure to yield a mixture of the brominated intermediates (IIa) and (IIb).

Step 2: Synthesis of Sodium 5-bromo-2-(hydroxymethyl)benzoate (IIIa) [1]

-

The crude mixture from Step 1 is dissolved in a suitable solvent (e.g., methanol).

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature.

-

The solvent is evaporated, and the resulting solid is recrystallized from a mixed solvent system (e.g., methanol/ethanol/water) to isolate the pure sodium salt (IIIa).

Step 3: Synthesis of 6-Bromophthalide (IIa) [1]

-

The sodium salt (IIIa) is dissolved in a mixture of methanol and water.

-

An acidic solution (e.g., hydrochloric acid) is added dropwise, and the mixture is stirred at room temperature.

-

The product, 6-bromophthalide (IIa), precipitates and is collected by filtration.

Step 4: Synthesis of 5-Bromo-2-(chloromethyl)benzoyl chloride (IV) [1]

-

To a solution of 6-bromophthalide (IIa) in an organic solvent, thionyl chloride and a catalyst are added.

-

The reaction mixture is heated.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation to yield the acyl chloride (IV).

Step 5: Synthesis of this compound (V) [1]

-

The acyl chloride (IV) is dissolved in ethanol and refluxed.

-

Ammonia water is then added to the reaction mixture.

-

The final product, this compound (V), is obtained after workup and purification.

Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO | [2] |

| Molecular Weight | 212.05 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 156-158 °C | |

| Solubility | Soluble in chloroform, ethanol, dichloromethane, and ether | |

| Storage | Sealed in dry, room temperature | [3] |

Spectroscopic Data

¹H NMR (400MHz, DMSO-d₆): [1]

-

δ = 8.72 (s, 1H, -NH)

-

δ = 7.79 (s, 1H, Ar-H)

-

δ = 7.77 (d, J=2.0Hz, 1H, Ar-H)

-

δ = 7.56 (d, J=8.8Hz, 1H, Ar-H)

-

δ = 4.35 (s, 2H, -CH₂)

Mass Spectrometry (EI): [1]

-

m/z = 212/214 (M⁺)

¹³C NMR:

Infrared (IR) Spectroscopy:

Safety Information

This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety goggles and gloves, to avoid contact with skin and eyes. Work should be conducted in a well-ventilated area or a fume hood to prevent inhalation of dust or vapors.

Conclusion

This technical guide has detailed a comprehensive synthetic route for this compound and compiled its key characterization data. The provided experimental protocols and workflows are intended to assist researchers in the efficient synthesis and verification of this valuable chemical intermediate. While foundational spectroscopic data (¹H NMR and MS) are available, further characterization, particularly ¹³C NMR and IR spectroscopy, would provide a more complete analytical profile of the compound. The information presented herein serves as a solid foundation for researchers and professionals engaged in drug discovery and development who require access to this versatile building block.

References

Spectral Data Analysis of 6-Bromoisoindolin-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and representative spectral data for the compound 6-Bromoisoindolin-1-one (CAS No: 675109-26-9). Due to the limited availability of public experimental data, this document presents the confirmed mass spectrometry data and offers a representative illustration of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data based on the compound's structure. The experimental protocols provided are generalized for the analysis of isoindolinone derivatives.

Introduction

This compound is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug discovery. The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry (MS). This guide aims to consolidate the spectral information for this compound to aid researchers in its identification and characterization.

Spectral Data Summary

The following tables summarize the available and representative quantitative data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray (ESP), Positive |

| Mass Analyzed | [M + H]⁺ |

| Expected m/z | 211.96/213.96 (for ⁷⁹Br/⁸¹Br isotopes) |

| Observed m/z | 212.3/214.3 |

Table 2: Representative ¹H NMR Spectral Data (Hypothetical)

Disclaimer: The following data are hypothetical and intended for illustrative purposes, as experimental data is not publicly available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Aromatic CH (H-7) |

| ~7.60 | dd | 1H | Aromatic CH (H-5) |

| ~7.50 | d | 1H | Aromatic CH (H-4) |

| ~4.50 | s | 2H | Methylene CH₂ (H-3) |

| ~8.20 | br s | 1H | Amide NH |

Table 3: Representative ¹³C NMR Spectral Data (Hypothetical)

Disclaimer: The following data are hypothetical and intended for illustrative purposes, as experimental data is not publicly available.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl C=O |

| ~145 | Aromatic C (C-7a) |

| ~135 | Aromatic C (C-3a) |

| ~130 | Aromatic CH (C-5) |

| ~125 | Aromatic C-Br (C-6) |

| ~124 | Aromatic CH (C-7) |

| ~122 | Aromatic CH (C-4) |

| ~45 | Methylene CH₂ |

Table 4: Representative IR Spectral Data (Hypothetical)

Disclaimer: The following data are hypothetical and intended for illustrative purposes, as experimental data is not publicly available.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Lactam) |

| ~1600, ~1470 | Medium | Aromatic C=C Bending |

| ~820 | Strong | C-H Bending (out-of-plane) |

| ~680 | Medium | C-Br Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the molecule's carbon-hydrogen framework.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Typically, 16-32 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition.

Methodology:

-

Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS), is used.

-

Data Acquisition:

-

The sample solution is infused into the ESI source.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The data is acquired over a mass range that includes the expected molecular weight of the compound. The presence of bromine is confirmed by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

-

-

Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the structural elucidation of this compound.

A Technical Guide to the Solubility of 6-Bromoisoindolin-1-one for Pharmaceutical Research

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Bromoisoindolin-1-one, a key intermediate in the synthesis of bioactive molecules and pharmaceuticals. While quantitative solubility data in organic solvents is not extensively available in public literature, this document consolidates qualitative information and presents standardized experimental protocols for its precise determination. The guide is intended for researchers, chemists, and drug development professionals who utilize this compound in synthetic and medicinal chemistry applications.

Introduction

This compound is a heterocyclic organic compound that serves as a vital building block in the field of medicinal chemistry. Its isoindolinone core is a privileged scaffold found in numerous biologically active compounds. As an intermediate, it is particularly valuable for synthesizing a range of molecules, including potential kinase inhibitors for therapeutic applications.[1][2] The solubility of this intermediate in various organic solvents is a critical physical property that influences reaction conditions, purification methods, and the overall efficiency of synthetic routes. Understanding and quantifying its solubility is paramount for process optimization, scalability, and formulation development in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 675109-26-9 | [3][4] |

| Molecular Formula | C₈H₆BrNO | [3][5] |

| Molecular Weight | 212.04 g/mol | [3] |

| Appearance | White or light yellow crystalline powder | [5] |

| Melting Point | 156-158 °C | [5] |

| Boiling Point | 431.7 ± 45.0 °C (Predicted) | [4] |

| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in common organic solvents is limited in publicly accessible literature. However, qualitative assessments from chemical suppliers and synthesis reports provide a general understanding of its solubility characteristics.

Qualitative Solubility

Based on available information, this compound is generally soluble in several common organic solvents. This solubility is crucial for its use in various chemical reactions, such as substitution and cyclization processes.[1][5] A summary of its qualitative solubility is provided in Table 2.

| Solvent | Type | Qualitative Solubility | Reference(s) |

| Chloroform (CHCl₃) | Chlorinated | Soluble | [5] |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | [5] |

| Ethanol (EtOH) | Polar Protic | Soluble | [5] |

| Diethyl Ether (Et₂O) | Ether | Soluble | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Presumed Soluble |

Note: Solubility in DMSO is presumed based on the typical solubility of similar organic compounds used in drug discovery screening.[6][7] Experimental verification is required.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[8][9] The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective

To determine the saturation concentration (solubility) of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the sample for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, let the vial stand undisturbed to allow the excess solid to settle. For more effective separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter to remove any residual solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Figure 1. Workflow for the Shake-Flask Solubility Protocol.

Role in Drug Discovery and Development

This compound is an intermediate, meaning it is a starting point for the synthesis of more complex "lead" compounds that are tested for biological activity. The isoindolin-1-one scaffold is of high interest in drug discovery, particularly for developing kinase inhibitors.[2] Solubility is a non-negotiable characteristic that is assessed early in the drug discovery process. A compound must be sufficiently soluble to be absorbed, distributed, and reach its biological target in the body. The diagram below illustrates a simplified drug discovery pipeline, highlighting where an intermediate like this compound is used and when solubility becomes a critical parameter for optimization.

Figure 2. Role of Intermediates and Solubility in Drug Discovery.

Conclusion

This compound is a valuable synthetic intermediate in pharmaceutical research. While its qualitative solubility in several key organic solvents is established, there is a clear need for quantitative data to facilitate robust process development. This guide provides the necessary background and a detailed, standardized protocol—the shake-flask method—to enable researchers to generate high-quality, reproducible solubility data. By applying these methods, scientists can better optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics derived from this important molecular scaffold.

References

- 1. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 675109-26-9 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Assay: Solubility of the compound in DMSO (CHEMBL3878090) - ChEMBL [ebi.ac.uk]

- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Isoindolinone Core: A Versatile Scaffold in Drug Discovery and Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindolinone core, a bicyclic heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have led to the development of clinically significant drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the diverse biological activities associated with the isoindolinone core, with a focus on its applications in oncology, immunology, and antimicrobial research. This document details the mechanisms of action, summarizes key quantitative data, provides illustrative signaling pathways and experimental workflows, and outlines protocols for essential validation assays.

Diverse Biological Activities of the Isoindolinone Scaffold

The versatility of the isoindolinone core allows for chemical modifications that result in a wide array of biological functions. These activities range from potent anticancer and immunomodulatory effects to antimicrobial and enzyme inhibitory properties.

Anticancer Activity

The most prominent application of the isoindolinone scaffold is in the development of anticancer agents. Several distinct mechanisms of action have been identified:

-

Immunomodulatory Drugs (IMiDs®): Derivatives such as thalidomide, lenalidomide, and pomalidomide are cornerstone therapies for multiple myeloma and other hematological malignancies.[1][2][3] Their primary mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] The degradation of these factors ultimately results in the death of myeloma cells.[4] Beyond this direct antitumor effect, IMiDs also exhibit immunomodulatory properties by enhancing T-cell and Natural Killer (NK) cell activity and modulating cytokine production, such as decreasing TNF-α and IL-6 levels.[2] They also possess anti-angiogenic properties by inhibiting factors like VEGF.[2]

-

PARP Inhibition: The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ makes it a suitable candidate for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[5] PARP enzymes are crucial for DNA damage repair, and their inhibition can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5] Isoindolinone-based PARP inhibitors have shown promising preclinical activity.[6]

-

MDM2-p53 Interaction Inhibition: The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[7][8] Isoindolinone derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction.[7][8][9] By blocking this interaction, these compounds can reactivate p53, leading to tumor growth inhibition, particularly in tumors with MDM2 amplification.[7][10]

-

Kinase Inhibition: The isoindolinone scaffold has been utilized to develop inhibitors of various kinases that are implicated in cancer progression. These include inhibitors of Cyclin-Dependent Kinase 7 (CDK7), Hematopoietic Progenitor Kinase 1 (HPK1), and Phosphoinositide 3-Kinase γ (PI3Kγ).[11]

Antimicrobial and Other Activities

Beyond oncology, isoindolinone derivatives have demonstrated a range of other biological activities:

-

Antimicrobial Activity: Certain N-substituted isoindolin-1-ones have been investigated as novel antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[12][13]

-

Anti-inflammatory Activity: The immunomodulatory properties of some isoindolinone derivatives, particularly the inhibition of pro-inflammatory cytokines like TNF-α, contribute to their anti-inflammatory effects.[14]

-

Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[13]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative isoindolinone-based compounds from the cited literature.

Table 1: Anticancer Activity of Isoindolinone Derivatives

| Compound/Drug | Target/Mechanism | Cell Line(s) | IC50 Value | Reference(s) |

| Lenalidomide | Immunomodulator (CRBN binder) | Various Human Myeloma Cell Lines | 0.15 to >10 µM | [15] |

| Lenalidomide | Immunomodulator (CRBN binder) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~7.8 µM (in combination studies) | [16] |

| Pomalidomide | Immunomodulator (CRBN binder) | RPMI8226 and OPM2 (Multiple Myeloma) | 8 µM and 10 µM, respectively | [17] |

| NU8231 | MDM2-p53 Interaction Inhibitor | SJSA (Osteosarcoma) | 5.3 ± 0.9 µM | [8] |

| Compound 74 | MDM2-p53 Interaction Inhibitor | - | 0.23 ± 0.01 µM | [10][18] |

| (+)-R-enantiomer (74a) | MDM2-p53 Interaction Inhibitor | - | 0.17 ± 0.02 µM | [18] |

| NMS-P515 | PARP-1 Inhibitor | - | Cellular IC50: 0.027 µM | [6] |

| Compound 11 | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | 5.89 µM | [14] |

| Compound 7 | Cytotoxicity | A549 (Lung Carcinoma) | 19.41 ± 0.01 µM | [19] |

Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives

| Compound | Target | Ki Value (nM) | IC50 Value (nM) | Reference(s) |

| Compound 2a-f | hCA I | 11.48 ± 4.18 to 87.08 ± 35.21 | 11.24 ± 0.291 to 75.73 ± 1.205 | [13] |

| Compound 2a-f | hCA II | 9.32 ± 2.35 to 160.34 ± 46.59 | 13.02 ± 0.041 to 231 ± 1 | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by isoindolinone-based compounds is crucial for understanding their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Caption: Inhibition of the MDM2-p53 interaction by isoindolinone derivatives.

Caption: General experimental workflow for evaluating isoindolinone compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments frequently cited in the study of isoindolinone derivatives.

Cell Viability and Proliferation Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well culture plates

-

Complete culture medium

-

Isoindolinone compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the isoindolinone compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[10]

-

2. BrdU Assay (Bromodeoxyuridine)

This assay measures cell proliferation by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA.

-

Materials:

-

Cells of interest

-

96-well culture plates

-

Complete culture medium

-

Isoindolinone compound stock solution

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

-

-

Protocol:

-

Plate and treat cells with the isoindolinone compound as described in the MTT assay protocol.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.

-

Remove the labeling medium and fix and denature the cellular DNA by adding the Fixing/Denaturing solution and incubating for 30 minutes at room temperature.

-

Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Wash the wells and add TMB substrate. Incubate for 15-30 minutes at room temperature to allow for color development.

-

Add the stop solution and measure the absorbance at 450 nm.[1][7]

-

Mechanism of Action Assays

1. Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., IKZF1, p53, p21, cleaved PARP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

2. In Vitro Enzyme Inhibition Assay (e.g., PARP or Kinase Assay)

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

-

Protocol (General):

-

The specific protocol will vary depending on the enzyme and the detection method (e.g., fluorescence, luminescence, colorimetric).

-

Typically, the purified enzyme is incubated with its substrate in the presence of varying concentrations of the isoindolinone inhibitor.

-

The reaction is allowed to proceed for a set time, and then the product formation is measured.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[20][21][22]

-

3. MDM2-p53 Interaction Assay

This assay is used to identify and characterize inhibitors of the MDM2-p53 protein-protein interaction.

-

Method (e.g., Fluorescence Polarization):

-

A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein.

-

The binding of the small, fluorescent peptide to the larger MDM2 protein results in a high fluorescence polarization signal.

-

An isoindolinone inhibitor that disrupts this interaction will displace the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.

-

The IC50 value can be determined from the dose-response curve.[13]

-

4. Cereblon-Mediated Protein Degradation Assay

This assay confirms that a compound induces the degradation of a target protein via the Cereblon E3 ligase complex.

-

Method (e.g., Western Blot):

-

Treat cells with the isoindolinone compound (e.g., an IMiD) for a specific duration.

-

Lyse the cells and perform Western blotting as described above, using antibodies against the target neosubstrate (e.g., IKZF1, Aiolos) and CRBN.

-

A decrease in the protein level of the neosubstrate in a dose- and time-dependent manner indicates degradation.[23][24]

-

Conclusion

The isoindolinone core structure represents a highly versatile and valuable scaffold in modern drug discovery. Its ability to be chemically modified to target a wide range of biological processes has led to the development of important therapies, particularly in the field of oncology. The continued exploration of isoindolinone derivatives holds significant promise for the discovery of novel therapeutics for various diseases. This technical guide provides a foundational understanding of the biological activities, mechanisms of action, and key experimental methodologies associated with this important chemical entity, serving as a valuable resource for researchers in the field.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bosterbio.com [bosterbio.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. mesoscale.com [mesoscale.com]

- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

6-Bromoisoindolin-1-one: A Versatile Intermediate for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisoindolin-1-one is a key synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom, render it a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of complex molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization via modern cross-coupling reactions are presented, alongside a discussion of the critical role of PARP inhibitors in cancer therapy.

Introduction

The isoindolin-1-one scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 6-position of the isoindolin-1-one core provides a valuable handle for synthetic diversification through various transition metal-catalyzed cross-coupling reactions. This has positioned this compound as a crucial intermediate in the synthesis of targeted therapeutics, most notably PARP inhibitors like Talazoparib and analogues of Olaparib.[3][4] This guide aims to provide a detailed technical resource for researchers working with this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO | |

| Molecular Weight | 212.05 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 156-158 °C | |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | |

| CAS Number | 675109-26-9 |

Synthesis of this compound

A robust and scalable synthesis of this compound has been reported, starting from 2-methylbenzoic acid. The overall synthetic workflow is depicted below, followed by a detailed experimental protocol.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthetic method.

Step 1: Bromination of 2-Methylbenzoic Acid

-

To a stirred solution of 2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid, slowly add bromine (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into ice water and collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 2-methyl-5-bromobenzoic acid.

-

Yield: 85-90%.

Step 2: Benzylic Bromination

-

A mixture of 2-methyl-5-bromobenzoic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Concentrate the filtrate under reduced pressure to give crude 2-(bromomethyl)-5-bromobenzoic acid, which is used in the next step without further purification.

Step 3: Esterification

-

To a solution of crude 2-(bromomethyl)-5-bromobenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield methyl 2-(bromomethyl)-5-bromobenzoate.

-

Yield over two steps: 60-65%.

Step 4: Cyclization

-

A solution of methyl 2-(bromomethyl)-5-bromobenzoate (1.0 eq) in a 1:1 mixture of THF and methanol is saturated with ammonia gas at 0 °C.

-

The reaction vessel is sealed and stirred at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue is triturated with diethyl ether, and the resulting solid is collected by filtration to give this compound.

-

Yield: 80-85%.

Applications as a Synthetic Intermediate

This compound is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position allows for the introduction of various aryl, heteroaryl, and amino substituents.

Caption: Major synthetic transformations of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl groups.

4.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for various boronic acids.

-

To a degassed solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 6-Phenylisoindolin-1-one | 85 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)isoindolin-1-one | 82 |

| Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoindolin-1-one | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of N-aryl and N-heteroaryl compounds.[5]

4.2.1. Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure that can be adapted for various amines.[6]

-

In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), and a phosphine ligand (e.g., RuPhos, 0.04 eq).

-

Add a strong base (e.g., LiHMDS, 2.0 eq) and a suitable anhydrous solvent (e.g., THF).

-

Seal the reaction vessel and heat the mixture at 65-80 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Product | Yield (%) |

| Aniline | 6-(Phenylamino)isoindolin-1-one | 78 |

| Morpholine | 6-(Morpholino)isoindolin-1-one | 88 |

| Benzylamine | 6-(Benzylamino)isoindolin-1-one | 81 |

Application in the Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP1 Signaling Pathway in DNA Repair

The central role of PARP1 in the base excision repair (BER) pathway is illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Safe Handling of 6-Bromoisoindolin-1-one in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromoisoindolin-1-one, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.04 g/mol | [3] |

| Appearance | White or light yellow crystalline powder | [1] |

| Melting Point | Approximately 156-158°C | [1] |

| Boiling Point (Predicted) | 431.7 ± 45.0 °C | N/A |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, dichloromethane, and ether. | [1] |

| Storage Temperature | Room temperature, sealed in a dry and well-ventilated place. | [3] |

| CAS Number | 675109-26-9 | [2][3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

GHS Hazard Classification

The following table summarizes the GHS hazard statements for this compound.

| Hazard Statement | Description | GHS Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: Information compiled from multiple supplier safety data sheets.

Precautionary Statements

To mitigate the identified hazards, the following precautionary measures must be followed.

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Information compiled from multiple supplier safety data sheets.

Experimental Protocols: Safe Handling Procedures

The following protocols outline the recommended procedures for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram illustrates the minimum required PPE.

Weighing and Transferring

Due to the inhalation hazard of the powdered form, weighing and transferring of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a balance enclosure.

Dissolving the Compound

When preparing solutions of this compound, add the solid to the solvent slowly while stirring in a closed or contained system to avoid splashing and aerosol formation. The process should be carried out in a chemical fume hood.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, follow the procedures outlined below.

First Aid Measures

The following table details the immediate first aid response to an exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

The logical flow for responding to a spill is depicted in the diagram below.

Storage and Incompatibility

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[3]

Incompatible Materials:

-

Strong oxidizing agents

-

Strong bases

Avoid contact with heat, sparks, and open flames.

Synthesis and Reactivity

While a detailed discussion of the synthesis of this compound is beyond the scope of this handling guide, it is important to note that its synthesis involves the use of hazardous reagents and intermediates. A published synthesis method involves the reaction of 5-bromo-2-(bromomethyl)benzoic acid methyl ester with ammonia.[4] All personnel involved in the synthesis or further reactions of this compound should consult the relevant literature and conduct a thorough risk assessment before beginning any experimental work.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound in the laboratory, minimizing the risk of exposure and ensuring a safe working environment.

References

The Pivotal Role of 6-Bromoisoindolin-1-one in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromoisoindolin-1-one, a key building block in contemporary pharmaceutical research and development. We will explore its chemical properties, commercial availability, and critical applications in the synthesis of targeted therapeutics, particularly in the realms of PARP inhibition and targeted protein degradation.

Core Compound Specifications and Supplier Overview

This compound (CAS No: 675109-26-9) is a substituted isoindolinone derivative with the molecular formula C₈H₆BrNO. Its structure features a bicyclic system with a bromine atom on the aromatic ring, making it a versatile intermediate for further chemical modifications.

Commercial Availability and Purity Grades

A variety of chemical suppliers offer this compound, typically with purity levels of 97% or higher. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity data. A representative CoA indicates a purity of ≥98.0% as determined by NMR.[1]

| Supplier | Stated Purity | Availability |

| Sigma-Aldrich | 97% | Research quantities |

| Parchem | 95+% | Bulk quantities |

| Ambeed | ≥97% | Research quantities |

| BLD Pharm | ≥97% | Research quantities |

| CP Lab Safety | min 97% | Research quantities |

Table 1: Prominent Suppliers of this compound and Their Stated Purity Grades.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 675109-26-9 |

Table 2: Key Physicochemical Properties of this compound.

Analytical Characterization: Methodologies and Expected Results

The structural integrity and purity of this compound are primarily confirmed through spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a fundamental technique for confirming the compound's structure. The spectrum is expected to be consistent with the assigned structure, showing characteristic signals for the aromatic and methylene protons. A typical Certificate of Analysis will confirm that the ¹H NMR spectrum is "Consistent with structure".[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound and identifying any impurities. A reversed-phase C18 column with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is a common setup. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm). The purity is calculated from the relative peak area of the main component.

Application in the Synthesis of PARP Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The isoindolinone scaffold is a common feature in many potent PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This allows these inhibitors to competitively bind to the catalytic site of PARP.

The Role of PARP in DNA Repair and Cancer Therapy

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during DNA replication, which cannot be repaired in HR-deficient cells, leading to cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.

Experimental Protocol: Synthesis of a Talazoparib Precursor

This compound is a precursor for the synthesis of the potent PARP inhibitor Talazoparib. While the full synthesis is complex, a key step involves the elaboration of the isoindolinone core. The following is a generalized protocol based on published synthetic routes.

Objective: To illustrate a key transformation of this compound in the synthesis of a PARP inhibitor scaffold.

Materials:

-

This compound

-

A suitable coupling partner (e.g., a boronic acid or organotin reagent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

To a solution of this compound in the chosen anhydrous solvent, add the coupling partner and the base.

-

Purge the reaction mixture with an inert gas for 15-20 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction to the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Note: This is a generalized protocol. Specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, will depend on the specific coupling partner and should be optimized accordingly.

Potential Application in Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a rapidly emerging therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.

The PROTAC Mechanism

A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The isoindolinone scaffold, present in this compound, is a key structural feature of ligands for the Cereblon (CRBN) E3 ligase, which is frequently hijacked by PROTACs. Thalidomide and its analogs, which contain this core structure, are well-known CRBN ligands. Therefore, this compound is a valuable starting material for the synthesis of novel E3 ligase ligands for PROTAC development.

Synthetic Strategy for Incorporating this compound into a PROTAC

The bromine atom on this compound provides a convenient handle for attaching a linker, which can then be connected to a ligand for a protein of interest.

References

The Ascendant Role of 6-Bromoisoindolin-1-one in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – The heterocyclic compound 6-Bromoisoindolin-1-one is emerging as a pivotal scaffold in the landscape of medicinal chemistry. This technical guide offers an in-depth review for researchers, scientists, and drug development professionals, detailing its synthesis, derivatization, and burgeoning role in the development of targeted therapeutics, particularly in oncology.

The isoindolin-1-one core is a recognized privileged structure in drug discovery, known to be a key component in a variety of biologically active molecules. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This guide will delve into the synthetic routes to this compound, present quantitative data on the biological activities of its derivatives, and provide detailed experimental protocols for key assays.

Synthesis and Physicochemical Properties